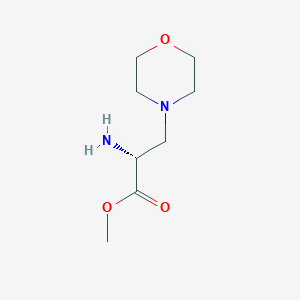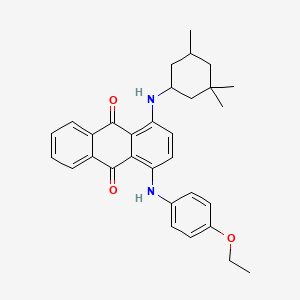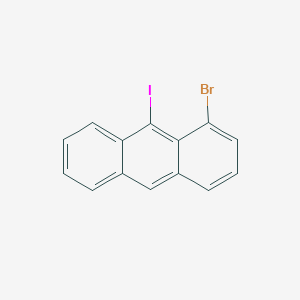
1-Bromo-9-iodoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-9-iodoanthracene is a chemical compound with the molecular formula C₁₄H₈BrI. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structure, which includes both bromine and iodine atoms attached to the anthracene core. The presence of these halogens makes it a versatile intermediate for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-9-iodoanthracene can be synthesized through a sequential halogenation process. The initial step involves the bromination of anthracene to form 9-bromoanthracene. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The subsequent iodination of 9-bromoanthracene is carried out using iodine and a suitable oxidizing agent, such as iodic acid, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-9-iodoanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with alkynes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form anthraquinone derivatives or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (for bromine substitution) or palladium catalysts (for cross-coupling) are commonly used.
Cross-Coupling Reactions: Palladium or copper catalysts, along with ligands and bases, are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile or electrophile used.
Cross-Coupling Reactions: Products include alkynylated anthracenes, which are useful in materials science.
Oxidation and Reduction Reactions: Products include anthraquinone derivatives and dehalogenated anthracenes.
Aplicaciones Científicas De Investigación
1-Bromo-9-iodoanthracene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the synthesis of biologically active molecules for pharmaceutical research.
Chemical Sensors: The compound’s unique photophysical properties make it suitable for use in chemical sensors and probes.
Mecanismo De Acción
The mechanism by which 1-bromo-9-iodoanthracene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of bromine and iodine atoms allows for selective functionalization, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
9-Bromoanthracene: Similar in structure but lacks the iodine atom, making it less versatile for certain reactions.
9-Iodoanthracene: Similar in structure but lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-10-iodoanthracene: Another halogenated anthracene derivative with different substitution patterns, leading to varied reactivity.
Uniqueness: 1-Bromo-9-iodoanthracene is unique due to the presence of both bromine and iodine atoms, which allows for a broader range of chemical reactions and applications compared to its mono-halogenated counterparts .
Propiedades
Número CAS |
820208-66-0 |
|---|---|
Fórmula molecular |
C14H8BrI |
Peso molecular |
383.02 g/mol |
Nombre IUPAC |
1-bromo-9-iodoanthracene |
InChI |
InChI=1S/C14H8BrI/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
Clave InChI |
WQRTXGWBAJGFFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



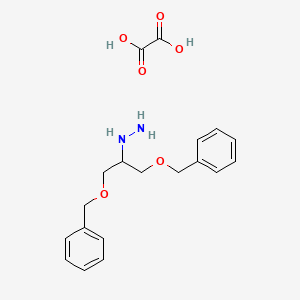
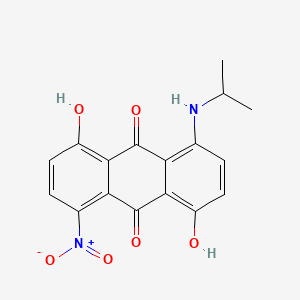
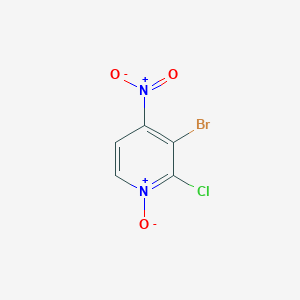
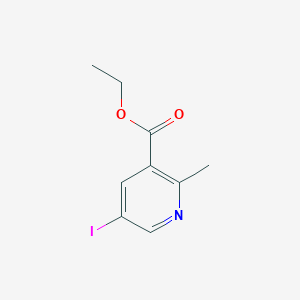
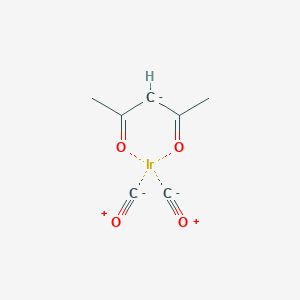
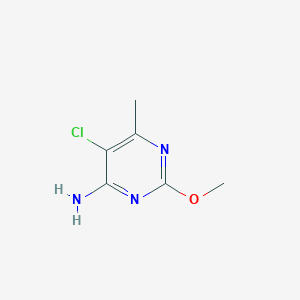
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)

![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)


